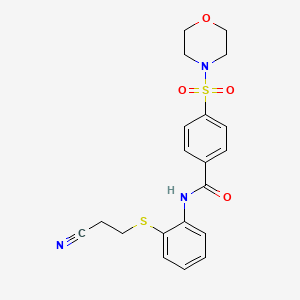

N-(2-((2-cyanoethyl)thio)phenyl)-4-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c21-10-3-15-28-19-5-2-1-4-18(19)22-20(24)16-6-8-17(9-7-16)29(25,26)23-11-13-27-14-12-23/h1-2,4-9H,3,11-15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWPHXRYWSFXJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-cyanoethyl)thio)phenyl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound can be represented by the following structure:

- Chemical Formula : CHNOS

- Molecular Weight : 284.35 g/mol

- IUPAC Name : this compound

Structural Characteristics

The compound features a morpholine ring, a sulfonamide group, and a cyanoethyl substituent, which contribute to its biological activity and solubility properties.

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of morpholinosulfonyl-benzamides have shown efficacy against various viral infections, including adenoviruses. The mechanism often involves inhibition of viral DNA replication processes .

Anticancer Potential

Research has demonstrated that this compound may possess anticancer properties. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The selectivity index (SI) for certain cancer cell lines was significantly greater than that for normal cells, indicating a promising therapeutic window.

The proposed mechanisms of action for this compound include:

- Inhibition of Protein Synthesis : By targeting specific ribosomal functions.

- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress in cancer cells.

- Modulation of Signal Transduction Pathways : Affecting pathways like MAPK and PI3K/Akt, which are critical in cancer progression.

Toxicity Profile

Preliminary toxicity studies suggest that while the compound exhibits biological activity, it also presents some toxicity concerns. Acute toxicity assessments indicate harmful effects upon ingestion or skin contact; however, the therapeutic doses observed in animal models suggest a manageable safety profile .

Case Study 1: Antiviral Efficacy

In a study focusing on adenovirus infections, several morpholinosulfonyl derivatives were evaluated for their antiviral efficacy. Compound 15 from the study exhibited an IC of 0.27 μM against HAdV with low cytotoxicity (CC = 156.8 μM), suggesting its potential as a lead candidate for further development against viral infections .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines demonstrated that this compound effectively inhibited tumor growth in vitro. The compound was found to induce apoptosis in a dose-dependent manner with minimal effects on normal cell viability.

Data Table

| Property | Value |

|---|---|

| Chemical Formula | CHNOS |

| Molecular Weight | 284.35 g/mol |

| IC (Antiviral) | 0.27 μM |

| CC (Cytotoxicity) | 156.8 μM |

| Selectivity Index | >100 |

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzamide Derivatives

Key Observations :

- The target compound’s morpholinosulfonyl group distinguishes it from halogenated (e.g., 4MNB) or heterocyclic (e.g., imidazole) analogs. This group may improve solubility compared to lipophilic substituents like bromine or nitro groups .

- The 2-cyanoethylthio group contrasts with thienylmethylthio () or triazole-thione () substituents. The cyano group’s electron-withdrawing nature may reduce metabolic oxidation of the thioether compared to alkyl or aryl thioethers .

Key Observations :

- The target compound’s synthesis likely involves thioether formation (e.g., nucleophilic substitution between a thiol and 2-cyanoethyl halide) and sulfonamide coupling, analogous to methods in for triazole-thiones .

- Spectral confirmation of the target would require IR peaks for C≡N (~2250 cm⁻¹) and S=O (sulfonyl, ~1350–1200 cm⁻¹), contrasting with triazole-thiones (absence of C=O at ~1663–1682 cm⁻¹) .

Table 3: Activity and Property Comparison

Key Observations :

- The target’s morpholinosulfonyl group likely enhances solubility compared to triazole-thiones or thienylmethylthio analogs, which lack polar sulfonamides .

- Imidazole derivatives () demonstrate that heterocyclic substituents (e.g., imidazole) can enhance anticancer activity, suggesting the target’s morpholinosulfonyl group could be optimized for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.